Dynasore hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1202867-00-2 |

|---|---|

Molecular Formula |

C18H16N2O5 |

Molecular Weight |

340.3 g/mol |

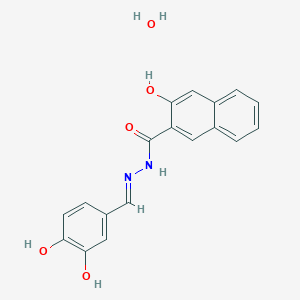

IUPAC Name |

N-[(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide;hydrate |

InChI |

InChI=1S/C18H14N2O4.H2O/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22;/h1-10,21-23H,(H,20,24);1H2 |

InChI Key |

FKWZHQSDBMSHTN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O.O |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)O.O |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

Dynasore Hydrate: A Technical Guide to its Role in Clathrin-Mediated Endocytosis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of Dynasore hydrate (B1144303) on clathrin-mediated endocytosis (CME). Dynasore hydrate is a cell-permeable small molecule that acts as a potent and reversible inhibitor of dynamin, a GTPase essential for the scission of clathrin-coated pits from the plasma membrane.[1][2] Its rapid action and reversibility have made it a widely used tool in cell biology to study dynamin-dependent processes.[1][3] This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a discussion of its known off-target effects.

Mechanism of Action

This compound inhibits the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[2][4] It functions as a non-competitive inhibitor, meaning it does not interfere with GTP binding to dynamin but rather prevents the conformational changes required for GTP hydrolysis and subsequent membrane fission.[1][4] This inhibition leads to an accumulation of clathrin-coated pits at the plasma membrane, arrested at both "U-shaped" (half-formed) and "O-shaped" (fully-formed) stages, effectively blocking the formation of clathrin-coated vesicles.[2]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy and characteristics of this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target | Assay Condition | IC50 Value | Reference |

| Dynamin 1/2 GTPase Activity | Cell-free assay | ~15 µM | [1][4][5] |

| Transferrin Uptake in HeLa Cells | In-cell assay | ~15 µM | [4] |

| Endocytosis in Hippocampal Neurons | In-cell assay | ~30 µM | [4] |

| Human Papillomavirus (HPV16) and Bovine Papillomavirus (BPV1) Infection | In-cell assay | ~80 µM | [4] |

Table 2: General Characteristics of this compound

| Property | Description | Reference |

| Molecular Formula | C18H14N2O4 | [6] |

| Molecular Weight | 322.31 g/mol | [6] |

| Solubility | Soluble in DMSO up to 100 mM | |

| Storage | Store as a dry solid at -20°C or as a solution in DMSO at -20°C or -80°C | [1] |

| Cell Permeability | Yes | [1] |

| Reversibility | Yes, effects are reversible upon washout | [1][3] |

Signaling Pathway of Clathrin-Mediated Endocytosis and Dynasore's Point of Intervention

Clathrin-mediated endocytosis is a complex process involving the coordinated action of numerous proteins. The following diagram illustrates the key steps of the pathway and highlights where this compound exerts its inhibitory effect.

Caption: Clathrin-Mediated Endocytosis Pathway and Dynasore's Inhibition Point.

Experimental Protocols

Transferrin Uptake Assay to Measure Clathrin-Mediated Endocytosis

This protocol is a standard method to quantify the rate of clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.[1][7][8]

Materials:

-

Cells grown on coverslips (e.g., HeLa, COS-1, U373-MG)[1]

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound stock solution (e.g., 200 mM in DMSO)[1]

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin)[8]

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Hoechst stain

-

Mounting medium

Procedure:

-

Cell Culture: Plate cells on coverslips in a 24-well plate and grow to 40-70% confluency.[1]

-

Starvation: Wash the cells with warm basal neuronal media and then incubate in the same media for 30-60 minutes at 37°C in a humidified incubator with 5% CO2 to starve the cells.[8]

-

Inhibitor Treatment: Prepare working solutions of this compound in DMEM. A final concentration of 80 µM is often used for strong inhibition.[1] As a vehicle control, use an equivalent concentration of DMSO (e.g., 0.2%).[1] Pre-incubate the cells with the this compound solution or vehicle control for 30 minutes at 37°C.[1]

-

Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for 1 minute at 37°C.[8]

-

Fixation: After 1 minute, remove the transferrin-containing medium and immediately add 4% PFA to fix the cells for 15 minutes at room temperature.[8]

-

Washing and Staining: Wash the cells three times with PBS.[8] Stain the nuclei with Hoechst for 10 minutes.[8] Wash again three times with PBS.[8]

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium.[8] Image the cells using fluorescence microscopy.

-

Quantification: The amount of internalized transferrin can be quantified by measuring the fluorescence intensity within the cells using image analysis software. Normalize the fluorescence intensity of Dynasore-treated cells to the vehicle control.[1]

Caption: Experimental Workflow for a Transferrin Uptake Assay.

Cell Viability Assay

It is crucial to assess the cytotoxicity of this compound at the concentrations used in experiments.

Materials:

-

Cells of interest

-

96-well plates

-

This compound

-

CCK-8 or MTT assay kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., 5 x 10^3 cells/well) in a 96-well plate and allow them to adhere overnight.[9]

-

Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).[9]

-

Assay: Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 2 hours for CCK-8).[9]

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[9]

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Off-Target Effects and Considerations

While this compound is a valuable tool, it is essential to be aware of its potential off-target effects. Studies have shown that Dynasore can have dynamin-independent effects, including:

-

Inhibition of Fluid-Phase Endocytosis: Dynasore has been observed to inhibit fluid-phase endocytosis, a process that can be dynamin-independent.[10]

-

Effects on Membrane Ruffling and Actin Cytoskeleton: It can inhibit membrane ruffling, a process also shown to be independent of dynamin.[10][11]

-

Alteration of Plasma Membrane Cholesterol: Dynasore may reduce the labile pool of cholesterol in the plasma membrane and disrupt lipid raft organization.[3][11]

-

Inhibition of Vacuolar H+-ATPase (V-ATPase): This can lead to defects in endosomal acidification.[3][12]

-

Inhibition of other signaling pathways: For example, it has been shown to inhibit VEGF-induced ERK1/2 phosphorylation in an endocytosis-independent manner.[13][14]

Due to these off-target effects, it is recommended to use this compound in conjunction with other experimental approaches, such as RNA interference (siRNA) targeting dynamin, to confirm that the observed phenotype is indeed a result of dynamin inhibition.[11]

Conclusion

This compound is a powerful inhibitor of clathrin-mediated endocytosis through its targeted action on dynamin's GTPase activity. Its rapid and reversible nature makes it an invaluable tool for dissecting the intricate mechanisms of endocytosis and other dynamin-dependent cellular processes. However, researchers must remain vigilant of its potential off-target effects and employ complementary techniques to validate their findings. This guide provides the necessary technical information to effectively utilize this compound in research and drug development, fostering a deeper understanding of its cellular impacts.

References

- 1. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynasore, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Sapphire North America [sapphire-usa.com]

- 6. mesgenbio.com [mesgenbio.com]

- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 8. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 9. Dynasore suppresses cell proliferation, migration, and invasion and enhances the antitumor capacity of cisplatin via STAT3 pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The dynamin inhibitor, dynasore, prevents zoledronate-induced viability loss in human gingival fibroblasts by partially blocking zoledronate uptake and inhibiting endosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Investigating Receptor Trafficking with Dynasore Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Dynasore hydrate (B1144303), a potent inhibitor of dynamin, for investigating receptor trafficking. This document details the mechanism of action of Dynasore, presents quantitative data on its efficacy, provides detailed experimental protocols for its application, and offers visualizations of key cellular pathways and experimental workflows.

Introduction to Receptor Trafficking and Dynasore Hydrate

Receptor trafficking is a fundamental cellular process that governs the localization, concentration, and signaling activity of cell surface receptors. This dynamic process, primarily mediated by endocytosis and subsequent intracellular sorting, is crucial for a multitude of physiological functions, including nutrient uptake, cell signaling, and synaptic transmission. Dysregulation of receptor trafficking is implicated in various diseases, making it a critical area of study in cell biology and drug development.

A key player in many endocytic pathways is the large GTPase dynamin, which is essential for the scission of newly formed vesicles from the plasma membrane.[1] this compound is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin Drp1.[2][3][4] Its rapid and reversible action makes it an invaluable tool for studying dynamin-dependent cellular processes, particularly clathrin-mediated endocytosis (CME).[3][4] Dynasore has been shown to block the internalization of a variety of receptors, including the transferrin receptor, epidermal growth factor receptor (EGFR), and G protein-coupled receptors (GPCRs).[5][6][7]

Mechanism of Action of this compound

Dynasore exerts its inhibitory effect by targeting the GTPase activity of dynamin. Dynamin polymerizes around the neck of nascent endocytic pits, and upon GTP hydrolysis, it undergoes a conformational change that drives the fission of the vesicle from the parent membrane. Dynasore prevents this crucial step, effectively trapping receptors in clathrin-coated pits at the cell surface.[4] This leads to an accumulation of "U" and "O" shaped clathrin-coated pits and a subsequent reduction in the number of internalized vesicles.[4]

Quantitative Data on this compound's Efficacy

The inhibitory effect of Dynasore on receptor endocytosis has been quantified in various cell types and for different receptors. The following table summarizes key quantitative data from the literature, providing a reference for experimental design.

| Receptor/Cargo | Cell Type | Dynasore Concentration | Effect | Reference |

| Transferrin Receptor | HeLa Cells | IC50 ~15 µM | Dose-dependent inhibition of transferrin uptake. | [1][4] |

| Transferrin Receptor | U2OS Cells | IC50 = 34.7 µM | Inhibition of transferrin-A594 uptake. | [8] |

| Transferrin Receptor | HeLa Cells | 80 µM | Strong block in traffic and accumulation of transferrin. | [4] |

| LDL Receptor | HeLa Cells | 80 µM | Strong inhibition of LDL uptake (<10% of control). | [9] |

| BSA-Au | Peritoneal Macrophages | 100 nM | 80% inhibition of BSA-Au internalization. | [10] |

| BSA-Au | LLC-MK2 Cells | 100 nM | 100% inhibition of BSA-Au internalization. | [10] |

| EGFR | HCCLM3 and Huh7 Cells | 50 µM | Impaired EGF-induced endocytosis of EGFR. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate receptor trafficking with this compound.

Transferrin Uptake Assay

This assay is a classic method to study clathrin-mediated endocytosis, as the transferrin receptor is constitutively internalized through this pathway.

Materials:

-

Cells grown on coverslips to 60-70% confluency

-

Serum-free medium (e.g., DMEM)

-

This compound stock solution (e.g., 20 mM in DMSO)

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 568-transferrin)

-

Vehicle control (e.g., 0.2% DMSO in serum-free medium)

-

Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Procedure:

-

Cell Culture: Plate cells on sterile coverslips in a multi-well plate and grow to the desired confluency.

-

Starvation (Optional but Recommended): To reduce background from serum transferrin, starve cells in serum-free medium for 30-60 minutes at 37°C.

-

Dynasore Treatment: Pre-incubate the cells with serum-free medium containing the desired concentration of Dynasore (e.g., 80 µM) or vehicle control for 30 minutes at 37°C.[4]

-

Transferrin Pulse: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the medium and incubate for a defined period (e.g., 1-15 minutes) at 37°C to allow for internalization.[4]

-

Stop Internalization: To stop the uptake, rapidly wash the cells with ice-cold PBS.

-

Acid Wash: To remove non-internalized, surface-bound transferrin, wash the cells three times for 2 minutes each with acid wash buffer at room temperature with gentle agitation.[4]

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Staining and Mounting: Wash the cells with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides using mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the internalized transferrin by measuring the integrated fluorescence intensity per cell using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity of Dynasore-treated cells to the vehicle-treated control cells.

Immunofluorescence Staining for Receptor Localization

This protocol allows for the visualization of the subcellular localization of a specific receptor of interest following Dynasore treatment.

Materials:

-

Cells grown on coverslips

-

This compound

-

Primary antibody against the receptor of interest

-

Fluorophore-conjugated secondary antibody

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Other reagents as per the Transferrin Uptake Assay

Procedure:

-

Cell Treatment: Treat cells with Dynasore or vehicle control as described in the Transferrin Uptake Assay protocol. If studying ligand-induced endocytosis, add the specific ligand for the receptor of interest during the last minutes of incubation.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash the cells with PBS, counterstain nuclei with DAPI, and mount the coverslips.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Analyze the images to determine the effect of Dynasore on the subcellular distribution of the receptor.

Western Blotting for Receptor Expression and Trafficking

Western blotting can be used to quantify changes in the total or surface levels of a receptor after Dynasore treatment.

Materials:

-

Cells grown in culture dishes

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the receptor of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with Dynasore or vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane extensively with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the receptor signal to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of Dynasore in receptor trafficking studies.

Interpretation of Results and Considerations

A significant reduction in the internalization of a receptor or cargo in the presence of Dynasore is a strong indicator of dynamin-dependent endocytosis, most commonly clathrin-mediated endocytosis. However, it is important to consider potential off-target effects of Dynasore. At higher concentrations, Dynasore has been reported to affect actin dynamics and cholesterol homeostasis, which could indirectly influence receptor trafficking.[9] Therefore, it is recommended to:

-

Use the lowest effective concentration of Dynasore: Perform dose-response experiments to determine the optimal concentration for inhibiting the process of interest without causing significant off-target effects.

-

Include appropriate controls: Always compare the results of Dynasore treatment to a vehicle control (e.g., DMSO).

-

Validate findings with complementary approaches: To confirm the role of dynamin, consider using alternative methods such as siRNA-mediated knockdown of dynamin or the expression of dominant-negative dynamin mutants (e.g., K44A).

By following the protocols and considering the points outlined in this guide, researchers can effectively utilize this compound as a powerful tool to dissect the molecular mechanisms of receptor trafficking and gain valuable insights into its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamin2 downregulation delays EGFR endocytic trafficking and promotes EGFR signaling and invasion in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. β-arrestin drives MAP kinase signaling from clathrin-coated structures after GPCR dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Dynamin in Neuroscience: A Technical Guide to Using Dynasore

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynamin, a large GTPase, is a critical regulator of membrane fission events in eukaryotic cells. In the intricate landscape of the nervous system, dynamin plays an indispensable role in synaptic vesicle endocytosis, a process fundamental to sustained neurotransmission. The small molecule inhibitor, Dynasore, has emerged as a widely utilized tool to probe dynamin-dependent processes. This technical guide provides an in-depth overview of the function of dynamin in neuroscience, with a specific focus on the application of Dynasore as an experimental tool. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate rigorous and reproducible research in this field.

Introduction to Dynamin and its Neuronal Functions

Dynamin is a family of mechanochemical enzymes that tubulate and sever membranes. In mammals, three dynamin genes have been identified: dynamin-1, dynamin-2, and dynamin-3. Dynamin-1 and dynamin-3 are predominantly expressed in neurons, while dynamin-2 is ubiquitously expressed.[1] The primary function of dynamin in neurons is to mediate the fission of newly formed vesicles from the plasma membrane during endocytosis. This process is crucial for the recycling of synaptic vesicles after neurotransmitter release, ensuring a constant supply of vesicles for subsequent rounds of neuronal communication.[2][3]

The process of clathrin-mediated endocytosis (CME) is the best-characterized pathway for synaptic vesicle recycling and is heavily dependent on dynamin. During CME, the assembly of clathrin and adaptor proteins at the presynaptic membrane forms a coated pit, which then invaginates and captures cargo. Dynamin is recruited to the neck of this invaginated pit, where it oligomerizes and, upon GTP hydrolysis, constricts and severs the membrane, releasing the clathrin-coated vesicle into the cytoplasm.

Dynasore: A Tool to Probe Dynamin Function

Dynasore is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin-related protein 1 (Drp1).[4][5] Its rapid and reversible action makes it a valuable tool for studying acute dynamin-dependent processes in living cells.[4][6] By inhibiting dynamin's GTPase activity, Dynasore effectively blocks the fission step of endocytosis, leading to an accumulation of constricted, coated pits at the plasma membrane.[4]

Quantitative Data on Dynamin Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dynasore and its more potent analog, Dyngo-4a, against different dynamin isoforms and cellular processes. This data is crucial for designing experiments with appropriate inhibitor concentrations.

| Compound | Target | IC50 Value | Reference(s) |

| Dynasore | Dynamin-1 GTPase activity (in vitro) | ~15 µM | [7] |

| Dynamin-2 GTPase activity (in vitro) | ~15 µM | [8] | |

| Drp1 GTPase activity (in vitro) | Inhibited at 80 µM | [8] | |

| Transferrin uptake in HeLa cells | ~15 µM | [2] | |

| Agonist-induced P-selectin surface expression | ~20 µM | [9] | |

| Dyngo-4a | Dynamin-1 GTPase activity (in vitro) | 0.38 µM | [1][7] |

| Dynamin-2 GTPase activity (in vitro) | 2.3 µM - 2.6 µM | [1][7] | |

| Transferrin uptake in U2OS cells | 5.7 µM | [10] |

Off-Target Effects and Considerations

While Dynasore is a powerful tool, it is essential to be aware of its potential off-target effects. Studies using dynamin triple knockout (TKO) cells have revealed that some effects of Dynasore are independent of dynamin.[5] For instance, Dynasore has been shown to inhibit fluid-phase endocytosis and membrane ruffling even in the absence of all three dynamin isoforms.[5] Additionally, there are reports of Dynasore affecting actin polymerization and intracellular calcium levels.[11] Therefore, it is crucial to include appropriate controls and, when possible, complement Dynasore experiments with other genetic or pharmacological approaches to confirm the specific involvement of dynamin.

Experimental Protocols

Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis

This protocol describes a common method to assess the effect of Dynasore on CME by monitoring the uptake of fluorescently labeled transferrin.

Materials:

-

Cultured neurons or other cell types grown on coverslips

-

Serum-free medium (e.g., DMEM)

-

Dynasore stock solution (e.g., 40 mM in DMSO)

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin, 10 mg/mL stock)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Hoechst stain for nuclear counterstaining

-

Mounting medium

Protocol:

-

Cell Culture: Plate cells on coverslips to achieve 40-70% confluency on the day of the experiment.[4]

-

Starvation: Wash cells with serum-free medium and then incubate in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.[8][12]

-

Inhibitor Treatment: Prepare working solutions of Dynasore in serum-free medium. A typical final concentration is 80 µM.[4] As a vehicle control, use the same concentration of DMSO. Pre-incubate the cells with the Dynasore or vehicle solution for 30 minutes at 37°C.[4]

-

Transferrin Pulse: Add fluorescently labeled transferrin to the medium to a final concentration of 10 µg/mL and incubate for 1-15 minutes at 37°C.[8][13] The incubation time can be varied to study different stages of endosomal trafficking.

-

Fixation: Quickly wash the cells three times with ice-cold PBS to stop endocytosis and remove unbound transferrin. Fix the cells with 4% PFA for 15 minutes at room temperature.[8]

-

Staining and Mounting: Wash the cells three times with PBS. Incubate with Hoechst stain for 10 minutes to counterstain the nuclei.[8] Wash again with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin using image analysis software like ImageJ.[13]

Assessing Synaptic Vesicle Endocytosis using pHluorins

This protocol utilizes synapto-pHluorin, a pH-sensitive GFP fused to a synaptic vesicle protein, to monitor synaptic vesicle exo- and endocytosis in real-time.

Materials:

-

Cultured hippocampal neurons expressing synapto-pHluorin

-

Tyrode's solution (or other suitable imaging buffer)

-

Field stimulation electrodes

-

Dynasore stock solution

-

MES buffer (pH 5.5) for acid quenching (optional)

Protocol:

-

Neuron Culture and Transfection: Culture primary hippocampal neurons and transfect them with a synapto-pHluorin construct.

-

Imaging Setup: Mount the coverslip with neurons in a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging. Perfuse with Tyrode's solution.

-

Baseline Recording: Record baseline fluorescence of individual synaptic boutons.

-

Inhibitor Application: Perfuse the chamber with Tyrode's solution containing Dynasore (e.g., 80 µM) or vehicle for a designated period before stimulation.

-

Stimulation and Recording: Evoke synaptic vesicle exocytosis using field stimulation (e.g., 100 action potentials at 10 Hz).[3] Continuously record the fluorescence intensity of the synapto-pHluorin signal. An increase in fluorescence indicates exocytosis (exposure of the vesicle lumen to the neutral extracellular pH), while a subsequent decrease indicates endocytosis and re-acidification of the vesicle.[14]

-

Data Analysis: Analyze the fluorescence traces to determine the rates of exocytosis and endocytosis. In the presence of Dynasore, the fluorescence should increase upon stimulation but fail to decrease, indicating a block in endocytosis.[3]

-

(Optional) Acid Quenching: To specifically measure endocytosis, after stimulation, the external pH can be rapidly lowered to 5.5 using MES buffer. This will quench the fluorescence of any synapto-pHluorin remaining on the cell surface, allowing for the specific measurement of the internalized, re-acidified vesicle pool.[14]

Visualizing Dynamin-Related Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to dynamin function and its study using Dynasore.

Signaling Pathway: Clathrin-Mediated Endocytosis

Caption: Clathrin-mediated endocytosis pathway at the neuronal synapse.

Experimental Workflow: Transferrin Uptake Assay with Dynasore

Caption: Workflow for a transferrin uptake assay to assess the effect of Dynasore.

Logical Relationship: Dynasore's Mechanism of Action

Caption: Dynasore inhibits dynamin's GTPase activity, blocking membrane fission.

Conclusion

Dynamin is a central player in the molecular machinery that governs neuronal function, particularly in the context of synaptic vesicle recycling. Dynasore has proven to be an invaluable pharmacological tool for dissecting the roles of dynamin in these processes. However, a thorough understanding of its mechanism of action, appropriate experimental design, and awareness of its potential off-target effects are paramount for the generation of reliable and interpretable data. This guide provides a foundational framework for researchers to effectively utilize Dynasore in their investigations into the complex and vital functions of dynamin in the nervous system. As research progresses, the continued development of more specific and potent dynamin inhibitors will further refine our understanding of these fundamental neurobiological processes.

References

- 1. Dynamin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overlapping Role of Dynamin Isoforms in Synaptic Vesicle Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 9. Dynamin-related protein-1 controls fusion pore dynamics during platelet granule exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. med.upenn.edu [med.upenn.edu]

- 13. protocols.io [protocols.io]

- 14. Measuring Synaptic Vesicle Endocytosis in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Dynasore Hydrate's Impact on Autophagy and mTOR Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynasore hydrate (B1144303) is a cell-permeable small molecule that has been widely utilized as a potent inhibitor of dynamin, a GTPase essential for clathrin-mediated endocytosis and vesicle scission from membranes. Initially developed as a tool to dissect endocytic pathways, recent research has unveiled its significant impact on fundamental cellular processes, including autophagy and the mammalian target of rapamycin (B549165) (mTOR) signaling cascade. This technical guide provides a comprehensive overview of the current understanding of Dynasore hydrate's effects on these interconnected pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action of this compound

Dynasore is a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin-related protein 1 (Drp1).[1] Its inhibitory action prevents the conformational changes in dynamin necessary for the fission of nascent vesicles from the plasma membrane and other cellular compartments. This blockade of dynamin-dependent processes has profound consequences for cellular trafficking and signaling.

Impact of this compound on Autophagy

Autophagy is a catabolic process involving the sequestration of cytoplasmic components within double-membraned vesicles, termed autophagosomes, and their subsequent degradation upon fusion with lysosomes. This process is crucial for cellular homeostasis, clearing damaged organelles and protein aggregates.

Studies have demonstrated that this compound treatment can induce autophagy. This is evidenced by an increase in the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Impact of this compound on mTOR Signaling

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2. mTORC1, in particular, is a potent inhibitor of autophagy. Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits key autophagy-initiating proteins, such as ULK1 and Atg13.

Research has shown that this compound can suppress the activity of mTORC1. This is observed through the reduced phosphorylation of downstream mTORC1 substrates, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of mTORC1 by this compound leads to the activation of autophagy. A key consequence of mTORC1 inhibition is the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), master regulators of lysosomal biogenesis and autophagy-related gene expression.

The Controversy: On-Target vs. Off-Target Effects on mTORC1

A critical point of discussion in the field is the precise mechanism by which this compound inhibits mTORC1. Two main hypotheses have been proposed:

-

On-Target Effect (via Dynamin Inhibition): This model suggests that the inhibition of dynamin-dependent endocytosis by Dynasore disrupts the cellular uptake of amino acids. Reduced intracellular amino acid levels prevent the lysosomal localization and activation of mTORC1, thereby inducing autophagy.

-

Off-Target Effect (Dynamin-Independent): Emerging evidence suggests that Dynasore may inhibit mTORC1 through mechanisms independent of its effects on dynamin. These proposed off-target effects include the direct inhibition of mTORC1 kinase activity or interference with upstream regulators of the mTOR pathway.

Further research is required to fully elucidate the contribution of each of these mechanisms to the observed effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of autophagy and mTORC1 signaling, as reported in the literature.

| Parameter | Cell Line | This compound Concentration | Treatment Time | Observed Effect | Reference |

| Autophagy Markers | |||||

| LC3-II/LC3-I Ratio | HEK293 | 25 µM, 100 µM | 6h, 12h | Dose- and time-dependent increase | [2] |

| TFEB Nuclear Translocation | HeLa | 50 µM | 6h | Significant increase in nuclear TFEB | [2] |

| TFE3 Nuclear Translocation | HeLa | 50 µM | 6h | Significant increase in nuclear TFE3 | [2] |

| mTORC1 Signaling Markers | |||||

| p-mTOR/mTOR Ratio | HEK293 | 25 µM, 100 µM | 6h, 12h | Dose- and time-dependent decrease | [2] |

| p-S6K/S6K Ratio | HEK293 | 25 µM, 100 µM | 6h, 12h | Dose- and time-dependent decrease | [2] |

| p-ULK1 (Ser757)/ULK1 Ratio | HEK293 | 25 µM, 100 µM | 6h | Dose-dependent decrease | [2] |

Experimental Protocols

Western Blotting for LC3 and Phosphorylated mTORC1 Substrates

This protocol describes the detection of LC3 conversion (LC3-I to LC3-II) and the phosphorylation status of mTORC1 substrates (e.g., p-S6K) by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels (15% for LC3, 8-10% for p-S6K)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-LC3B (1:1000)

-

Rabbit anti-phospho-p70 S6 Kinase (Thr389) (1:1000)

-

Rabbit anti-p70 S6 Kinase (1:1000)

-

Mouse anti-β-actin (1:5000)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis:

-

Treat cells with this compound at the desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software. The LC3-II/LC3-I ratio and the p-S6K/S6K ratio can be calculated.

-

Immunofluorescence for TFEB Nuclear Translocation

This protocol describes the visualization and quantification of TFEB nuclear translocation by immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-TFEB (1:200)

-

Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Cell Treatment and Fixation:

-

Treat cells on coverslips with this compound.

-

Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

-

Antibody Staining:

-

Incubate with primary anti-TFEB antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

-

Nuclear Staining and Mounting:

-

Stain nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount coverslips onto microscope slides using mounting medium.

-

-

Imaging and Quantification:

-

Visualize cells using a fluorescence microscope.

-

Quantify the percentage of cells showing nuclear TFEB localization. This can be done by counting cells with a predominantly nuclear TFEB signal versus those with a cytoplasmic signal.

-

Mandatory Visualizations

Signaling Pathways

Caption: Dynasore's impact on mTOR signaling and autophagy.

Experimental Workflow

Caption: Experimental workflow to study Dynasore's effects.

Conclusion

This compound serves as a valuable pharmacological tool to investigate the intricate relationship between endocytosis, autophagy, and mTOR signaling. Its ability to induce autophagy, at least in part through the inhibition of mTORC1, highlights the critical role of vesicular trafficking in nutrient sensing and the regulation of cellular homeostasis. However, the ongoing debate regarding the on-target versus off-target effects of Dynasore on mTORC1 underscores the importance of careful experimental design and interpretation of results. The detailed protocols and data presented in this guide are intended to facilitate further research into the multifaceted actions of this compound and its potential therapeutic applications in diseases characterized by dysregulated autophagy and mTOR signaling.

References

Understanding Cholesterol Homeostasis with Dynasore Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Dynasore (B607235) hydrate (B1144303) as a tool to investigate cellular cholesterol homeostasis. Dynasore, a cell-permeable small molecule, is a potent and reversible inhibitor of the GTPase activity of dynamin.[1][2] Dynamin plays a crucial role in clathrin-mediated endocytosis, a key pathway for the uptake of low-density lipoprotein (LDL) cholesterol.[1][3] By inhibiting dynamin, Dynasore offers a powerful method to dissect the intricate trafficking pathways that govern intracellular cholesterol levels and signaling.

Mechanism of Action: Disrupting the Cholesterol Supply Chain

Dynasore's primary mechanism of action in the context of cholesterol homeostasis is the inhibition of dynamin-dependent endocytosis.[1][4] This has two profound consequences on the cellular handling of cholesterol:

-

Blockade of LDL Uptake: The LDL receptor (LDLR) mediates the endocytosis of LDL particles from the bloodstream. This process is critically dependent on the formation of clathrin-coated vesicles, which requires dynamin for scission from the plasma membrane.[3][4] Dynasore's inhibition of dynamin effectively halts this process, leading to a significant reduction in the uptake of LDL-derived cholesterol.[5][6][7]

-

Sequestration of Cholesterol in Late Endosomes/Lysosomes: Beyond its role at the plasma membrane, dynamin is also involved in the trafficking of vesicles from late endosomes and lysosomes.[3] Dynasore treatment leads to the accumulation of free cholesterol and LDL within these compartments, preventing its egress and subsequent transport to the endoplasmic reticulum (ER).[5][6][8] The ER is the central hub for cellular cholesterol sensing and regulation.

This dual blockade—at both the entry point and an intracellular trafficking step—makes Dynasore a valuable tool for studying the cellular response to cholesterol deprivation at the ER, even in the presence of extracellular LDL.

Quantitative Effects of Dynasore on Cholesterol Metabolism

The following tables summarize the quantitative effects of Dynasore hydrate on key parameters of cholesterol metabolism as reported in various cell lines.

Table 1: Effect of Dynasore on LDL Uptake

| Cell Line | Dynasore Concentration | LDL/AcLDL Concentration | Duration of Treatment | % Inhibition of LDL/AcLDL Uptake | Reference |

| HeLa | 80 µM | 10 µg/ml DiI-LDL | 4 h | >90% | [5] |

| Human Macrophages (HMDM) | 80 µM | 10 µg/ml DiI-AcLDL | 4 h | ~50% | [5] |

| Human Macrophages (HMDM) | 80 µM | 100 µg/ml DiI-AcLDL | 4 h | ~17% | [5] |

| HepG2 | 40 µM | Not specified | 4.33 h | 53% | [7] |

| HK2 | 40 µM | Not specified | 4.33 h | 68% | [7] |

| HCAEC | 40 µM | Not specified | 4.33 h | 54% | [7] |

Table 2: Effect of Dynasore on Cholesterol Esterification and Total Cholesterol

| Cell Line | Dynasore Concentration | LDL/AcLDL Concentration | Duration of Treatment | Parameter Measured | Effect | Reference |

| HeLa | 80 µM | 200 µg/ml LDL | 6 h | Cholesterol Esters (% of total cholesterol) | Significant decrease | [5] |

| Human Macrophages (HMDM) | 80 µM | 50 µg/ml AcLDL | 6 h | Cholesterol Esters (% of total cholesterol) | Significant decrease | [5] |

| HeLa | 80 µM | 10 µg/ml LDL | 4 h | Total Cholesterol (nmol/mg protein) | No significant change | [5] |

| Human Macrophages (HMDM) | 80 µM | 10 µg/ml AcLDL | 4 h | Total Cholesterol (nmol/mg protein) | No significant change | [5] |

Table 3: Effect of Dynasore on Sterol-Sensitive Gene Expression

| Cell Line | Dynasore Concentration | Treatment Condition | Gene | Fold Change in Expression | Reference |

| Human Macrophages (HMDM) | 80 µM | + AcLDL | LDLR | Inhibition of down-regulation | [5] |

| Human Macrophages (HMDM) | 80 µM | + AcLDL | HMGCoAR | Inhibition of down-regulation | [5] |

| Human Macrophages (HMDM) | 80 µM | + AcLDL | SREBF-2 | Inhibition of down-regulation (lesser extent) | [5] |

Signaling Pathways Modulated by Dynasore

The sequestration of cholesterol within the endolysosomal pathway by Dynasore has a direct impact on the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway, a central regulator of cholesterol homeostasis.

// Connections LDL -> LDLR [label="Binds"]; LDLR -> Endosome [label="Endocytosis", style=dashed, color="#5F6368"]; Dynamin_PM -> LDLR [label="Vesicle Scission", style=dashed, color="#5F6368"]; Dynasore -> Dynamin_PM [label="Inhibits", color="#EA4335", arrowhead=tee]; Endosome -> Cholesterol [label="Releases"]; Cholesterol -> ER [label="Transport"]; ER -> SREBP_SCAP [label="Senses Cholesterol\n(Retains SREBP-SCAP)"]; SREBP_SCAP -> Golgi [label="Transport to Golgi\n(Low Cholesterol)", style=dashed, color="#5F6368"]; Golgi -> nSREBP [label="Cleavage"]; nSREBP -> Nucleus [label="Translocation"]; Nucleus -> Sterol_Genes [label="Activates Transcription"]; Dynasore -> Endosome [label="Inhibits Egress", color="#EA4335", arrowhead=tee];

} caption: Dynasore inhibits dynamin-mediated LDL endocytosis and cholesterol egress from endosomes, leading to reduced cholesterol levels in the ER and subsequent suppression of the SREBP signaling pathway.

When ER cholesterol levels are low, the SREBP-SCAP complex is transported to the Golgi apparatus, where SREBP is cleaved. The active, nuclear form of SREBP (nSREBP) then translocates to the nucleus to activate the transcription of genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (LDLR).[3]

By preventing LDL-derived cholesterol from reaching the ER, Dynasore treatment mimics a state of cholesterol starvation in this organelle.[5][6] This leads to the activation of the SREBP pathway, resulting in an upregulation of LDLR and HMG-CoA reductase gene expression.[5] However, the increased expression of the LDLR does not lead to increased LDL uptake due to the simultaneous blockade of endocytosis by Dynasore.[5][8]

Experimental Workflows and Protocols

Here we outline key experimental protocols for studying cholesterol homeostasis using this compound.

Experimental Workflow: Assessing the Impact of Dynasore

// Nodes Cell_Culture [label="1. Cell Culture\n(e.g., HeLa, Macrophages)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dynasore_Treatment [label="2. Dynasore Treatment\n(e.g., 80 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Parallel_Assays [label="3. Parallel Assays", shape=plaintext, fontcolor="#202124"]; LDL_Uptake [label="A. LDL Uptake Assay\n(DiI-LDL, Flow Cytometry)", fillcolor="#FBBC05", fontcolor="#202124"]; Cholesterol_Staining [label="B. Cholesterol Localization\n(Filipin Staining, Microscopy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="C. Gene Expression Analysis\n(qPCR for LDLR, HMGCR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="4. Data Analysis & Interpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Dynasore_Treatment; Dynasore_Treatment -> Parallel_Assays; Parallel_Assays -> LDL_Uptake; Parallel_Assays -> Cholesterol_Staining; Parallel_Assays -> Gene_Expression; LDL_Uptake -> Data_Analysis; Cholesterol_Staining -> Data_Analysis; Gene_Expression -> Data_Analysis; } caption: A typical experimental workflow for investigating the effects of Dynasore on cellular cholesterol homeostasis.

Detailed Experimental Protocols

1. LDL Uptake Assay

This protocol is adapted from methodologies described for measuring the uptake of fluorescently labeled LDL.[5]

-

Cell Preparation: Plate cells in a suitable format (e.g., 24-well plate) and grow in lipoprotein-deficient serum (LPDS) medium for 48 hours to upregulate LDL receptor expression.

-

Dynasore Pre-treatment: Wash cells with PBS and pre-incubate with this compound (e.g., 80 µM in serum-free medium) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.

-

LDL Incubation: Add fluorescently labeled LDL (e.g., DiI-LDL) at a desired concentration (e.g., 10 µg/ml) to the wells containing Dynasore or vehicle control. Incubate for 4 hours at 37°C.

-

Cell Harvesting and Analysis: Wash cells extensively with cold PBS to remove surface-bound LDL. Detach the cells (e.g., with trypsin) and resuspend in PBS.

-

Flow Cytometry: Analyze the fluorescence intensity of the cell suspension using a flow cytometer. The mean fluorescence intensity corresponds to the amount of internalized LDL.

2. Filipin Staining for Free Cholesterol

This protocol allows for the visualization of unesterified cholesterol, which accumulates in late endosomes/lysosomes upon Dynasore treatment.[5][9][10]

-

Cell Culture and Treatment: Grow cells on glass coverslips. Treat with Dynasore (e.g., 80 µM) and LDL (e.g., 200 µg/ml) for 6 hours.

-

Fixation: Rinse cells with PBS and fix with 3% paraformaldehyde in PBS for 1 hour at room temperature.

-

Quenching: Rinse cells with PBS and incubate with 1.5 mg/ml glycine (B1666218) in PBS for 10 minutes to quench residual paraformaldehyde.

-

Staining: Wash cells with PBS and incubate with Filipin III working solution (e.g., 0.05 mg/ml in PBS with 10% fetal bovine serum) for 2 hours at room temperature, protected from light.

-

Imaging: Wash cells three times with PBS. Mount the coverslips on slides and visualize immediately using a fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission >430 nm). Note that Filipin fluorescence is prone to rapid photobleaching.

3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the changes in the expression of SREBP target genes.

-

Cell Treatment and RNA Extraction: Treat cells with Dynasore and/or LDL as required for the experiment. Lyse the cells and extract total RNA using a suitable commercially available kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

qPCR: Perform qPCR using a real-time PCR system with specific primers for the target genes (e.g., LDLR, HMGCR, SREBF2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound is an invaluable pharmacological tool for probing the intricacies of cellular cholesterol trafficking and regulation. By acutely inhibiting dynamin-dependent processes, it allows researchers to uncouple LDL uptake from the subsequent intracellular signaling events, providing a unique window into the mechanisms that maintain cholesterol homeostasis. The experimental approaches detailed in this guide offer a robust framework for utilizing Dynasore to advance our understanding of lipid biology and its role in health and disease. It is important to note that some studies suggest Dynasore may have dynamin-independent effects, such as altering plasma membrane cholesterol and lipid raft organization, which should be considered when interpreting results.[4][11][12]

References

- 1. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynasore, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamin is involved in endolysosomal cholesterol delivery to the endoplasmic reticulum: role in cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Dynamin Chemical Inhibitor Dynasore Impairs Cholesterol Trafficking and Sterol-Sensitive Genes Transcription in Human HeLa Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The dynamin chemical inhibitor dynasore impairs cholesterol trafficking and sterol-sensitive genes transcription in human HeLa cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Dynamin Chemical Inhibitor Dynasore Impairs Cholesterol Trafficking and Sterol-Sensitive Genes Transcription in Human HeLa Cells and Macrophages | PLOS One [journals.plos.org]

- 9. tabaslab.com [tabaslab.com]

- 10. zenodo.org [zenodo.org]

- 11. Protective role of the dynamin inhibitor Dynasore against the cholesterol-dependent cytolysin of Trueperella pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discover.library.noaa.gov [discover.library.noaa.gov]

Dynasore Hydrate's Impact on Actin Cytoskeleton Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic and intricate network of protein filaments that plays a pivotal role in a multitude of cellular processes, including cell motility, morphogenesis, cytokinesis, and intracellular transport. The continuous and regulated remodeling of this network, through the polymerization and depolymerization of actin filaments, is fundamental to these functions. Dynasore hydrate (B1144303), a cell-permeable small molecule, has emerged as a significant tool for studying these dynamic processes. Initially identified as a non-competitive inhibitor of the GTPase activity of dynamin, its effects extend to profound alterations in the actin cytoskeleton.[1][2] This technical guide provides an in-depth exploration of Dynasore hydrate's effects on actin cytoskeleton dynamics, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: The Dynamin-Actin Connection

This compound's primary molecular target is dynamin, a large GTPase essential for membrane fission events, most notably in clathrin-mediated endocytosis.[1] Dynamin exists in three isoforms in mammals: dynamin 1, 2, and 3. Dynamin 2 is ubiquitously expressed and is the isoform most implicated in actin regulation.[3][4]

The connection between dynamin and the actin cytoskeleton is multifaceted. Dynamin can directly bind to actin filaments and influence their organization.[5] Furthermore, it interacts with several actin-binding proteins, such as cortactin, profilin, and syndapin, which are key regulators of actin polymerization.[3][6] The Arp2/3 complex, a central player in the nucleation of branched actin networks, is also functionally linked to dynamin and cortactin.[7][8][9]

By inhibiting the GTPase activity of dynamin, this compound disrupts these interactions and the downstream regulation of actin dynamics. This leads to a cascade of effects on the actin cytoskeleton, altering its structure and function. It is also important to note that some studies suggest Dynasore may have dynamin-independent, or "off-target," effects on the actin cytoskeleton, a critical consideration in experimental design.[10][11][12]

Figure 1: Signaling pathway of Dynasore's effect on actin.

Quantitative Effects of this compound on Actin-Dependent Cellular Processes

The impact of this compound on the actin cytoskeleton translates into measurable changes in various cellular functions. The following tables summarize quantitative data from several studies, providing a comparative overview of its effects.

| Cellular Process | Cell Line | Dynasore Concentration | Observed Effect | Reference |

| Cell Migration | H1299 (Lung Cancer) | 80 µM | ~80% inhibition of cell migration. | [13] |

| Cancer Cell Invasion | H1080 (Lung Cancer) | Not Specified | Approximately 40% suppression of invasion activity. | [14][15] |

| Lamellipodia Formation | U2OS (Osteosarcoma) | Not Specified | Significant suppression of serum-induced lamellipodia formation. | [14][15] |

| Embryonic Development | Mouse Embryos | 200 µM | Failure to cleave to 2-cell or 4-cell stage. | [3][4] |

| Blastocyst Formation | Mouse Embryos | Not Specified | 39 ± 10% of control embryos developed to blastocysts, while only 2 ± 2% of treated embryos developed normally. | [3][7] |

| Actin Filament Distribution | Mouse Embryos | Not Specified | Significantly higher amount of actin in the cortex of treated embryos compared to control. | [3][7] |

Experimental Protocols

To facilitate the investigation of this compound's effects on the actin cytoskeleton, this section provides detailed methodologies for key experiments.

Visualization of F-actin using Phalloidin (B8060827) Staining

This protocol allows for the visualization of filamentous actin (F-actin) in fixed cells, enabling the analysis of changes in cytoskeletal organization upon Dynasore treatment.

Materials:

-

Cells cultured on glass coverslips

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (methanol-free)

-

0.1% Triton X-100 in PBS

-

Fluorescently conjugated phalloidin (e.g., Phalloidin-TRITC, Alexa Fluor 488 phalloidin)

-

Mounting medium with an anti-fade reagent

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Wash the cells three times with PBS. Incubate with a working solution of fluorescently conjugated phalloidin (typically 1:100 to 1:1000 dilution in PBS) for 20-60 minutes at room temperature in the dark.[3]

-

Washing: Wash the cells three times with PBS to remove unbound phalloidin.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Figure 2: Workflow for phalloidin staining.

Transwell Migration/Invasion Assay

This assay quantifies the effect of Dynasore on cell migration and invasion through a porous membrane.

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion)

-

24-well plates

-

Cell culture medium

-

Serum-free medium

-

Chemoattractant (e.g., medium with serum)

-

This compound solution

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol (B129727), crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend cells in serum-free medium.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. For invasion assays, use inserts pre-coated with Matrigel.

-

Adding Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

-

Cell Seeding: Add the cell suspension to the upper chamber of the inserts, including Dynasore at the desired concentration in the treatment group.

-

Incubation: Incubate the plate for a period sufficient for cell migration/invasion (typically 12-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[16]

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several fields of view using a microscope.

Wound Healing (Scratch) Assay

This method assesses collective cell migration by measuring the rate at which a "wound" in a confluent cell monolayer is closed.

Materials:

-

6-well or 12-well plates

-

Sterile pipette tip (p200 or p1000)

-

Cell culture medium

-

This compound solution

-

Microscope with a camera

Procedure:

-

Create Monolayer: Seed cells in a plate and grow them to full confluency.

-

Create Wound: Use a sterile pipette tip to create a straight "scratch" or wound in the cell monolayer.[10][17]

-

Treatment: Gently wash the wells with medium to remove detached cells. Add fresh medium containing Dynasore or vehicle control.

-

Imaging: Immediately capture images of the wound at time 0. Continue to capture images at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.

Live-Cell Imaging of Actin Dynamics

This advanced technique allows for the real-time visualization of actin filament dynamics in living cells.

Materials:

-

Cells expressing a fluorescently tagged actin or actin-binding protein (e.g., LifeAct-GFP)

-

Glass-bottom dishes or coverslips

-

Live-cell imaging microscope with environmental control (temperature, CO2)

-

This compound solution

Procedure:

-

Cell Preparation: Plate cells expressing the fluorescent actin probe on glass-bottom dishes.

-

Imaging Setup: Place the dish on the stage of the live-cell imaging microscope and allow the cells to equilibrate in the controlled environment.

-

Baseline Imaging: Acquire time-lapse images of the cells before treatment to establish baseline actin dynamics.

-

Treatment: Carefully add this compound solution to the imaging medium at the desired final concentration.

-

Post-treatment Imaging: Continue to acquire time-lapse images to observe the real-time effects of Dynasore on actin filament assembly, disassembly, and movement.

-

Analysis: Analyze the image series to quantify changes in parameters such as filament length, turnover rate, and cell motility.

Conclusion

This compound is a powerful pharmacological tool for dissecting the intricate relationship between dynamin and the actin cytoskeleton. Its ability to acutely inhibit dynamin function provides a means to investigate the downstream consequences on actin-dependent processes. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize Dynasore in their studies of actin cytoskeleton dynamics. A thorough understanding of its mechanism of action, including potential off-target effects, is crucial for the accurate interpretation of experimental results and for advancing our knowledge of the dynamic cellular machinery.

References

- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Phalloidin staining protocol | Abcam [abcam.com]

- 4. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 5. Dynamin2 and Cortactin Regulate Actin Assembly and Filament Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Dynamin 2 inhibitor Dynasore affects the actin filament distribution during mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A dynamin-cortactin-Arp2/3 complex mediates actin reorganization in growth factor-stimulated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cortactin promotes and stabilizes Arp2/3-induced actin filament network formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. clyte.tech [clyte.tech]

- 12. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 15. Dynasore, a dynamin inhibitor, suppresses lamellipodia formation and cancer cell invasion by destabilizing actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.de [fishersci.de]

- 17. bio-protocol.org [bio-protocol.org]

A Technical Guide to Cell-Permeable Dynamin Inhibitors for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commonly used cell-permeable dynamin inhibitors, their mechanisms of action, quantitative efficacy, and detailed experimental protocols for their application in in vitro studies. Dynamin, a large GTPase, is essential for membrane fission events, most notably during clathrin-mediated endocytosis (CME), but also in processes like synaptic vesicle recycling, caveolae internalization, and cytokineis.[1][2][3] Small molecule inhibitors that can rapidly and often reversibly block dynamin activity are invaluable tools for dissecting these complex cellular pathways.[4]

Core Concepts: Dynamin Function and Inhibition

Dynamin oligomerizes at the neck of budding vesicles, and through GTP hydrolysis, it constricts and severs the membrane, releasing the vesicle into the cytoplasm.[5][6] Inhibitors primarily target either the GTPase activity of dynamin or its recruitment to the membrane.

There are three major dynamin isoforms in mammals:

-

Dynamin 1: Primarily expressed in neurons and involved in synaptic vesicle endocytosis.

-

Dynamin 2: Ubiquitously expressed and involved in clathrin-mediated endocytosis in most cell types.[6]

-

Dynamin 3: Found predominantly in the testes, lungs, and brain.

Many small molecule inhibitors show activity against multiple isoforms. Understanding their specific mechanisms and potential off-target effects is critical for accurate data interpretation.

Quantitative Data on Common Dynamin Inhibitors

The potency of dynamin inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce a specific biological activity by 50%.[7] These values can vary significantly based on the assay type (biochemical vs. cell-based) and experimental conditions.

| Inhibitor | Class/Mechanism | Target | Assay Type | IC50 (µM) | Reference(s) |

| Dynasore | Hydrazone / Non-competitive GTPase Inhibitor | Dynamin 1 & 2 | GTPase Activity (cell-free) | ~15 | [4][8][9][10] |

| Dynamin 1 (Grb2-stimulated) | GTPase Activity (cell-free) | 38.2 | [4] | ||

| Clathrin-Mediated Endocytosis (Transferrin) | Cell-Based (HeLa cells) | ~15 | [8][10] | ||

| Synaptic Vesicle Endocytosis | Cell-Based (Neurons) | ~30 - 184 | [4][9] | ||

| Dyngo-4a | Dynasore Analog / GTPase Inhibitor | Dynamin 1 (brain-derived) | GTPase Activity (cell-free) | 0.38 | [11][12] |

| Dynamin 2 (recombinant) | GTPase Activity (cell-free) | 2.3 - 2.6 | [11][12][13] | ||

| Clathrin-Mediated Endocytosis (Transferrin) | Cell-Based (U2OS cells) | 5.7 | [4][11] | ||

| Synaptic Vesicle Endocytosis | Cell-Based (Synaptosomes) | 26.8 | [4] | ||

| MiTMAB | Quaternary Ammonium (B1175870) Salt / PH Domain Inhibitor | Dynamin 1 & 2 | Not specified | Not specified | [1][14] |

| (Myristyl trimethyl ammonium bromide) | (Inhibits membrane binding) | [14] | |||

| Dynole-34-2 | Indole / Non-competitive GTPase Inhibitor | Dynamin 1 | GTPase Activity | 1.4 | [1] |

| Dynamin 2 | GTPase Activity | 1.0 | [1] | ||

| Clathrin-Mediated Endocytosis (Transferrin) | Cell-Based (HUVECs) | ~20 (working conc.) | [15] |

Mandatory Visualizations

Signaling and Mechanical Pathways

Caption: Clathrin-mediated endocytosis pathway and the point of dynamin inhibition.

Experimental and Logical Workflows

Caption: General experimental workflow for characterizing a dynamin inhibitor.

Caption: Logical relationships of dynamin inhibition and potential off-target effects.

Experimental Protocols

Dynamin GTPase Activity Assay (Biochemical)

This assay directly measures the inhibitor's effect on dynamin's enzymatic activity by quantifying the rate of GTP hydrolysis.

-

Principle: The release of inorganic phosphate (B84403) (Pi) from GTP hydrolysis is detected using a colorimetric reagent, such as Malachite Green. The amount of colored complex formed is proportional to the GTPase activity.[10]

-

Materials:

-

Purified recombinant dynamin (e.g., dynamin 1 or 2).

-

Assay Buffer: 20 mM HEPES, 150 mM KCl, 1 mM EDTA, 1 mM DTT, pH 7.4.

-

GTP stock solution (e.g., 10 mM).

-

Stimulating agent: Phosphatidylserine (PS) liposomes or microtubules.

-

Dynamin inhibitor stock solution (in DMSO).

-

Malachite Green reagent.

-

Phosphate standard solution.

-

96-well microplate.

-

-

Procedure:

-

Prepare serial dilutions of the dynamin inhibitor in the assay buffer. Include a vehicle control (DMSO).

-

In a 96-well plate, add purified dynamin and the stimulating agent (e.g., PS liposomes) to each well.

-

Add the inhibitor dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding GTP to a final concentration of ~1 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at ~620 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the phosphate standard.

-

Convert absorbance readings to the amount of Pi released.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

-

Clathrin-Mediated Endocytosis (CME) Assay (Cell-Based)

This assay assesses the inhibitor's ability to block the uptake of cargo that is internalized via the dynamin-dependent CME pathway.

-

Principle: Transferrin (Tfn) binds to the transferrin receptor and is a classic cargo for CME.[11] By using fluorescently labeled transferrin (e.g., Tfn-Alexa Fluor 488), its internalization can be visualized and quantified.

-

Materials:

-

Adherent cells cultured on glass coverslips or in 96-well imaging plates (e.g., HeLa, U2OS, HUVECs).

-

Serum-free cell culture medium.

-

Dynamin inhibitor stock solution (in DMSO).

-

Fluorescently labeled Transferrin (e.g., Tfn-Alexa Fluor 488).

-

Fixative (e.g., 4% paraformaldehyde).

-

Nuclear stain (e.g., DAPI).

-

Acid wash buffer (to remove surface-bound Tfn, optional): 0.1 M glycine, 0.1 M NaCl, pH 3.0.

-

-

Procedure:

-

Seed cells to reach 50-70% confluency on the day of the experiment.

-

Serum-starve the cells for 1-2 hours to upregulate transferrin receptors.

-

Pre-incubate the cells with various concentrations of the dynamin inhibitor (or vehicle control) in serum-free medium for 30 minutes at 37°C.[15]

-

Add fluorescently labeled transferrin to the medium and incubate for 5-15 minutes at 37°C to allow internalization.

-

Place the plate on ice to stop endocytosis.

-

Wash the cells with ice-cold PBS. For more precise measurement of internalized cargo, perform a brief acid wash to strip non-internalized, surface-bound transferrin.[15]

-

Fix the cells with 4% paraformaldehyde.

-

Stain nuclei with DAPI and mount coverslips or image the plate directly.

-

-

Data Analysis:

-

Acquire images using a fluorescence microscope or high-content imager.

-

Use image analysis software to segment cells and quantify the mean intracellular fluorescence intensity of the transferrin signal per cell.

-

Normalize the intensity to the vehicle control (set as 100% uptake or 0% inhibition).

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

-

Cell Viability / Cytotoxicity Assay

It is crucial to determine the concentration range at which the inhibitor is effective without causing significant cell death, which could confound the results of functional assays.

-

Principle: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised plasma membrane integrity and cytotoxicity.

-

Procedure:

-

Culture cells in a 96-well plate.

-

Treat the cells with the same concentrations of inhibitor and for the same duration as in the functional assays (e.g., 3 hours).[14]

-

Include a negative control (vehicle) and a positive control (lysis buffer to induce maximum LDH release).

-

After incubation, collect a sample of the culture supernatant.

-

Perform the LDH assay according to the manufacturer's instructions, which typically involves adding a reaction mixture that converts a tetrazolium salt into a colored formazan (B1609692) product.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background absorbance.

-

Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the positive control. This will define the non-toxic working concentration range for the inhibitor.

-

Considerations for Use: Specificity and Off-Target Effects

While powerful, dynamin inhibitors are not without limitations. Off-target effects have been reported, particularly for Dynasore, and must be considered when interpreting results.

-

Dynasore: Besides inhibiting dynamin, Dynasore has been shown to affect cellular cholesterol levels, disrupt the organization of lipid rafts, and destabilize the actin cytoskeleton in a dynamin-independent manner.[5] It can also inhibit signaling pathways, such as VEGF-induced phosphorylation of ERK1/2, through off-target mechanisms.[15]

-